molecular formula C7H8BrNO2S B8429600 Methyl 5-bromo-3-(methylamino)thiophene-2-carboxylate

Methyl 5-bromo-3-(methylamino)thiophene-2-carboxylate

Cat. No.: B8429600
M. Wt: 250.12 g/mol
InChI Key: KRJHETAGADJFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-3-(methylamino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 5-bromo-3-(methylamino)thiophene-2-carboxylate

InChI

InChI=1S/C7H8BrNO2S/c1-9-4-3-5(8)12-6(4)7(10)11-2/h3,9H,1-2H3

InChI Key

KRJHETAGADJFHR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(SC(=C1)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate(same as methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate described in Step 2 of Example 34) (996 mg, 3.00 mmol), potassium carbonate (829 mg, 6.00 mmol), DMF (6 mL) and methyl iodide (0.225 mL, 3.60 mmol) was stirred at 60° C. for 4 h. Then, the mixture was poured into saturated aqueous NaHCO3 (100 mL). Extraction with EtOAc (100 mL), washing with saturated aqueous NaHCO3 and brine, drying over MgSO4, filtration and concentration under reduced pressure gave brown oil. This residue was mixed with potassium carbonate (415 mg, 3.00 mmol), MeOH (20 mL) and water (10 mL). The mixture was stirred overnight at room temperature. Then, the mixture was poured into saturated aqueous NaHCO3 (100 mL). Extraction with EtOAc (100 mL), washing with brine, drying over MgSO4, filtration and concentration under reduced pressure gave brown oil. This residue was purified by column chromatography (Purif, silica gel, hexane to 70:30 hexane/EtOAc) to afford the title compound (674 mg, 90%) as a white solid:
Quantity
996 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
0.225 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
90%

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